molecular formula C8H13NO4 B8445817 Diethyl 2-aminobut-2-enedioate CAS No. 3527-16-0

Diethyl 2-aminobut-2-enedioate

Cat. No. B8445817
CAS RN: 3527-16-0
M. Wt: 187.19 g/mol
InChI Key: FFZBMYDDXULOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04973695

Procedure details

Isopropyl alcohol 150 ml and maleic acid 30.7 g (0 264 mol) were placed in 200 ml four-neck flask equipped with a reflux condenser. After heating the content to 70° C., a mixture of 22.2 g (0.264 mol) of 2-ethyl-2-propenal and 32.9 g (0.176 mol) of ethyl β-amino-β-ethoxycarbonylacrylate were added dropwise thereto with air-bubbling and refluxed for 10 hours. After removal of isopropyl alcohol, 100 ml of water was added thereto and the reaction mixture was neutralized with sodium carbonate. Oil layer was separated and concentrated under reduced pressure to obtain 16.5 g of 5-ethyl-2,3-diethoxycarbonylpyridine.
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
32.9 g
Type
reactant
Reaction Step One
Quantity
30.7 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)/C=C\C(O)=O.[CH2:9]([C:11](=[CH2:14])[CH:12]=O)[CH3:10].[NH2:15][C:16]([C:23]([O:25][CH2:26][CH3:27])=[O:24])=[CH:17][C:18]([O:20][CH2:21][CH3:22])=[O:19]>C(O)(C)C>[CH2:9]([C:11]1[CH:12]=[C:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[C:16]([C:23]([O:25][CH2:26][CH3:27])=[O:24])=[N:15][CH:14]=1)[CH3:10]

Inputs

Step One
Name
Quantity
22.2 g
Type
reactant
Smiles
C(C)C(C=O)=C
Name
Quantity
32.9 g
Type
reactant
Smiles
NC(=CC(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
30.7 g
Type
reactant
Smiles
C(\C=C/C(=O)O)(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
ADDITION
Type
ADDITION
Details
were added dropwise
CUSTOM
Type
CUSTOM
Details
with air-bubbling
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
After removal of isopropyl alcohol, 100 ml of water
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Oil layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(C(=NC1)C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g
YIELD: CALCULATEDPERCENTYIELD 37.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.